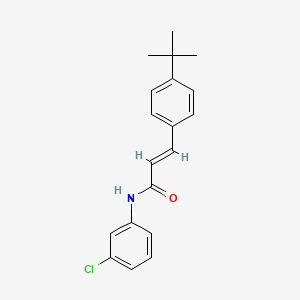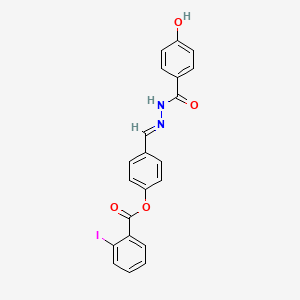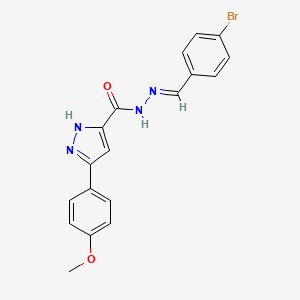
3-(4-(Hexyloxy)-3-methoxyphenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Hexyloxy)-3-methoxyphenyl)acrylic acid: is an organic compound characterized by the presence of a phenyl ring substituted with hexyloxy and methoxy groups, and an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Hexyloxy)-3-methoxyphenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-hydroxy-3-methoxybenzaldehyde and 1-bromohexane.
Etherification: The hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde is etherified using 1-bromohexane in the presence of a base such as potassium carbonate, yielding 4-(hexyloxy)-3-methoxybenzaldehyde.
Knoevenagel Condensation: The aldehyde group of 4-(hexyloxy)-3-methoxybenzaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base like piperidine, forming this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.
Reduction: Reduction of the acrylic acid moiety can yield saturated derivatives.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: 3-(4-(Hexyloxy)-3-formylphenyl)acrylic acid.
Reduction: 3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 3-(4-(Hexyloxy)-3-methoxyphenyl)acrylic acid serves as a building block for more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the synthesis of polymers and advanced materials.
Biology and Medicine
The compound’s structural features suggest potential biological activity. It could be explored for its effects on cellular pathways, enzyme inhibition, or as a precursor for drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, coatings, and as a monomer in polymer synthesis. Its unique properties might also find applications in the development of organic electronic materials.
Wirkmechanismus
The mechanism by which 3-(4-(Hexyloxy)-3-methoxyphenyl)acrylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acrylic acid moiety can participate in Michael addition reactions, potentially modifying biomolecules or synthetic polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methoxyphenyl)acrylic acid: Lacks the hexyloxy group, which may affect its solubility and reactivity.
3-(4-(Butyloxy)-3-methoxyphenyl)acrylic acid:
Uniqueness
The presence of both hexyloxy and methoxy groups in 3-(4-(Hexyloxy)-3-methoxyphenyl)acrylic acid provides a unique combination of hydrophobic and hydrophilic characteristics, enhancing its versatility in various chemical and industrial applications.
This detailed overview highlights the significance and potential of this compound in multiple domains, from synthetic chemistry to industrial applications
Eigenschaften
Molekularformel |
C16H22O4 |
|---|---|
Molekulargewicht |
278.34 g/mol |
IUPAC-Name |
(E)-3-(4-hexoxy-3-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H22O4/c1-3-4-5-6-11-20-14-9-7-13(8-10-16(17)18)12-15(14)19-2/h7-10,12H,3-6,11H2,1-2H3,(H,17,18)/b10-8+ |
InChI-Schlüssel |
HNFBZVATEOWBTI-CSKARUKUSA-N |
Isomerische SMILES |
CCCCCCOC1=C(C=C(C=C1)/C=C/C(=O)O)OC |
Kanonische SMILES |
CCCCCCOC1=C(C=C(C=C1)C=CC(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-bis(4-ethoxyphenyl)-7-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B11991169.png)






![N'-{(E)-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide](/img/structure/B11991188.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991198.png)
![4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl methyl ether](/img/structure/B11991201.png)


![N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide](/img/structure/B11991233.png)
![4-{[4-(2-Aminoethyl)piperazinyl]methyl}-3,5-bis(tert-butyl)phenol](/img/structure/B11991235.png)
